molecular formula C21H15NO2S B280579 1-Isoquinolinyl(2-thienyl)methyl benzoate

1-Isoquinolinyl(2-thienyl)methyl benzoate

Cat. No.: B280579
M. Wt: 345.4 g/mol
InChI Key: LWQGERWQQUQSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isoquinolinyl(2-thienyl)methyl benzoate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of isoquinoline, which is a heterocyclic compound that has been found to have a wide range of biological activities. The addition of the thienyl and benzoate groups to the isoquinoline core has resulted in a compound that has shown promise as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 1-Isoquinolinyl(2-thienyl)methyl benzoate is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been found to have antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been found to have antioxidant properties, which could help to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Isoquinolinyl(2-thienyl)methyl benzoate in lab experiments is its potential therapeutic effects. This compound has been found to have anti-inflammatory and anticancer properties, which could make it a valuable tool in the development of new therapeutic agents. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are a number of future directions that could be pursued in the study of 1-Isoquinolinyl(2-thienyl)methyl benzoate. One area of research that could be explored is the development of new synthetic methods for this compound. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its use in lab experiments. Finally, this compound could be further studied for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 1-Isoquinolinyl(2-thienyl)methyl benzoate has been achieved through a variety of methods. One of the most common methods involves the reaction of 2-thienylmethylamine with 2-bromoethyl benzoate, followed by cyclization with sodium hydride. Another method involves the reaction of 2-thienylmethylamine with 2-chloroethyl benzoate, followed by cyclization with potassium carbonate.

Scientific Research Applications

1-Isoquinolinyl(2-thienyl)methyl benzoate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.

Properties

Molecular Formula

C21H15NO2S

Molecular Weight

345.4 g/mol

IUPAC Name

[isoquinolin-1-yl(thiophen-2-yl)methyl] benzoate

InChI

InChI=1S/C21H15NO2S/c23-21(16-8-2-1-3-9-16)24-20(18-11-6-14-25-18)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H

InChI Key

LWQGERWQQUQSAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(C2=CC=CS2)C3=NC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C2=CC=CS2)C3=NC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.